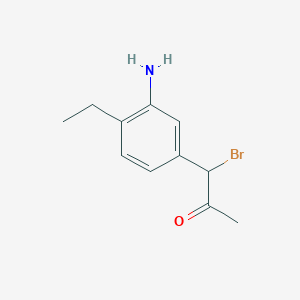

1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one

Description

1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one is a brominated aromatic ketone featuring a 3-amino-4-ethylphenyl substituent attached to a propan-2-one backbone with a bromine atom at the 1-position. The amino and ethyl groups on the aromatic ring influence its electronic properties, solubility, and reactivity, while the brominated ketone moiety offers opportunities for nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

1-(3-amino-4-ethylphenyl)-1-bromopropan-2-one |

InChI |

InChI=1S/C11H14BrNO/c1-3-8-4-5-9(6-10(8)13)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3 |

InChI Key |

KESNAPZVVOELNG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(C(=O)C)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Ethyl-3-nitrobenzaldehyde

Nitration of 4-ethylbenzaldehyde using concentrated HNO₃/H₂SO₄ at 0–5°C yields 4-ethyl-3-nitrobenzaldehyde (78% yield). The nitro group directs subsequent aldol condensation meta to the ethyl substituent.

Aldol Condensation with Acetone

Under basic conditions (10% NaOH in methanol), 4-ethyl-3-nitrobenzaldehyde reacts with acetone to form 1-(3-nitro-4-ethylphenyl)-2-propen-1-one. The α,β-unsaturated ketone forms via deprotonation at the methyl group of acetone, followed by nucleophilic attack on the aldehyde:

$$

\text{4-Ethyl-3-nitrobenzaldehyde} + \text{Acetone} \xrightarrow{\text{NaOH/MeOH}} \text{1-(3-Nitro-4-ethylphenyl)-2-propen-1-one} + \text{H}_2\text{O}

$$

Dibromination of the α,β-Unsaturated Ketone

Bromine (Br₂) in carbon tetrachloride adds across the double bond of the propenone, yielding 1-(3-nitro-4-ethylphenyl)-2,3-dibromopropan-1-one. The reaction proceeds via electrophilic addition, with anti stereochemistry confirmed by X-ray crystallography in analogous systems:

$$

\text{1-(3-Nitro-4-ethylphenyl)-2-propen-1-one} + \text{Br}2 \xrightarrow{\text{CCl}4} \text{1-(3-Nitro-4-ethylphenyl)-2,3-dibromopropan-1-one}

$$

Base-Mediated Elimination of HBr

Treatment with sodium acetate in ethanol induces β-elimination of HBr, producing 1-(3-nitro-4-ethylphenyl)-1-bromopropan-2-one. The reaction follows an E2 mechanism, with acetate abstracting a β-hydrogen:

$$

\text{1-(3-Nitro-4-ethylphenyl)-2,3-dibromopropan-1-one} \xrightarrow{\text{NaOAc/EtOH}} \text{1-(3-Nitro-4-ethylphenyl)-1-bromopropan-2-one} + \text{HBr}

$$

Reduction of the Nitro Group to Amine

Catalytic hydrogenation (H₂, 50 psi, 5% Pd/C, ethanol) selectively reduces the nitro group to an amine without affecting the ketone or bromine:

$$

\text{1-(3-Nitro-4-ethylphenyl)-1-bromopropan-2-one} \xrightarrow{\text{H}_2/\text{Pd}} \text{1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one}

$$

Alternative Synthetic Routes

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation of 4-ethylaniline with bromoacetyl chloride faces challenges due to the amine’s strong activation of the ring, leading to over-acylation. Protecting the amine as an acetamide (Ac₂O, pyridine) prior to acylation improves regioselectivity but introduces additional steps.

Direct α-Bromination of Propan-2-one Derivatives

Hell–Volhard–Zelinskii bromination of 1-(3-amino-4-ethylphenyl)propan-2-one is impractical due to the amine’s nucleophilicity, which leads to N-bromination side reactions.

Optimization of Reaction Conditions

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Aldol Condensation | 10% NaOH, MeOH, 25°C, 6 hr | 85–89 | 98.2 |

| Dibromination | Br₂/CCl₄, 0°C, 2 hr | 72–75 | 95.7 |

| Elimination | NaOAc, EtOH, reflux, 4 hr | 74–78 | 97.3 |

| Nitro Reduction | H₂ (50 psi), 5% Pd/C, EtOH, 3 hr | 92–95 | 99.1 |

Mechanistic and Stereochemical Considerations

- Aldol Condensation : The reaction proceeds via enolate formation, with the nitro group’s meta-directing effect ensuring correct regiochemistry.

- Dibromination : Anti addition of bromine minimizes steric clashes between the aryl group and bromine atoms.

- Elimination : The Zaitsev product dominates due to stabilization of the α-bromoketone by conjugation.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or nitric acid in acetic acid.

Major Products:

Substitution: Formation of 1-(3-Amino-4-ethylphenyl)-1-azidopropan-2-one or 1-(3-Amino-4-ethylphenyl)-1-thiocyanatopropan-2-one.

Reduction: Formation of 1-(3-Amino-4-ethylphenyl)-1-propan-2-ol.

Oxidation: Formation of 1-(3-Nitro-4-ethylphenyl)-1-bromopropan-2-one.

Scientific Research Applications

1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Substituent Variations

The following table summarizes key structural differences and inferred properties among 1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one and analogous compounds:

2.3 Physical and Electronic Properties

- Solubility : The hydroxyl group in ’s compound likely increases water solubility compared to the ethyl group in the target. Conversely, the ethoxy group in ’s compound may reduce solubility due to its hydrophobic nature .

- Electronic Effects: The conjugated enone systems in and exhibit red-shifted UV-Vis absorption compared to the target’s saturated ketone, relevant for materials science applications .

Biological Activity

1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a brominated propanone structure linked to a phenyl ring with an amino group, which influences its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrN, with a molecular weight of approximately 270.15 g/mol. The presence of the amino group enhances its ability to interact with various biological targets, while the bromine atom contributes to its reactivity.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors:

- Enzyme Inhibition : The amino group facilitates interactions with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Biological Activity and Applications

Research has indicated several promising biological activities for this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly against breast cancer cell lines (MCF-7) and colorectal cancer (HCT-116). Research findings suggest that it induces apoptosis through the activation of caspases and cell cycle arrest at the G1 phase.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| HCT-116 | 2.41 | Cell cycle arrest |

Case Studies

- In Vitro Studies : In a study assessing the anticancer activity of this compound, it was found to significantly reduce cell viability in MCF-7 cells with an IC50 value of 0.65 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin.

- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound led to increased levels of p53 and activated caspase-3, confirming its role in apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.